

An In-depth Technical Guide to Methyl 2-anilinobenzoate

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Compound of Interest

Compound Name: 2-Anilinobenzoic acid methyl ester

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-anilinobenzoate, a key chemical intermediate. It delves into its chemical identity, synthesis, physical and spectral properties, and its applications, particularly within the pharmaceutical and drug development sectors. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

Methyl 2-anilinobenzoate, systematically named methyl 2-(phenylamino)benzoate according to IUPAC nomenclature, is an aromatic ester that belongs to the class of N-aryl anthranilic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to biologically active molecules.

The molecular structure of Methyl 2-anilinobenzoate consists of a methyl benzoate core with an aniline group substituted at the 2-position of the benzene ring. This arrangement of a secondary amine adjacent to an ester group on an aromatic scaffold provides a versatile platform for the synthesis of more complex heterocyclic systems and other pharmacologically relevant compounds.

Key Identifiers:

- IUPAC Name: methyl 2-anilinobenzoate[1]
- Synonyms: **2-Anilinobenzoic acid methyl ester**, Methyl 2-(phenylamino)benzoate, Methyl N-phenylanthranilate[2][3]
- CAS Number: 35708-19-1[2][3]
- Molecular Formula: C₁₄H₁₃NO₂[1][3]
- Molecular Weight: 227.26 g/mol [3]

Synthesis of Methyl 2-anilinobenzoate: The Ullmann Condensation

The most common and effective method for the synthesis of Methyl 2-anilinobenzoate is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[4] In this specific synthesis, methyl 2-halobenzoate (typically methyl 2-chlorobenzoate or methyl 2-bromobenzoate) is reacted with aniline in the presence of a copper catalyst and a base.

The choice of catalyst, solvent, and base, as well as the reaction temperature, are critical parameters that influence the reaction's yield and purity. While traditional Ullmann conditions often require harsh conditions, modern modifications have enabled these reactions to proceed under milder conditions.

Reaction Mechanism and Rationale

The Ullmann condensation proceeds through a catalytic cycle involving copper(I) species. The generally accepted mechanism involves the following key steps:

- Formation of the active copper(I) catalyst: If a copper(II) salt is used, it is first reduced *in situ* to the active copper(I) species.
- Oxidative addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

- Coordination and deprotonation of the amine: Aniline coordinates to the copper center, and the base facilitates its deprotonation to form an amido ligand.
- Reductive elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst and releasing the Methyl 2-anilinobenzoate product.

The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. High-boiling polar aprotic solvents are often used to ensure the reactants remain in solution at the required reaction temperatures.

Caption: General workflow for the synthesis of Methyl 2-anilinobenzoate via Ullmann Condensation.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

- Methyl 2-chlorobenzoate
- Aniline
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-chlorobenzoate (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
- Add anhydrous DMF as the solvent.
- Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-anilinobenzoate.

Physicochemical and Spectroscopic Characterization

The accurate characterization of Methyl 2-anilinobenzoate is crucial for its use in further synthetic applications and for ensuring its purity.

Physicochemical Properties

Property	Value	Source
Physical Form	Solid or semi-solid or lump or liquid	
Purity	98%	
Storage Temperature	2-8°C, under inert atmosphere, in a dark place	

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation of the synthesized Methyl 2-anilinobenzoate.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the benzoate and aniline rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The aromatic region will show complex splitting patterns due to the coupling between the protons on the two rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons. The number of signals in the aromatic region will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm^{-1}), the C=O stretching of the ester (around 1680-1700 cm^{-1}), and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of Methyl 2-anilinobenzoate (227.26 g/mol). Fragmentation patterns can provide further structural information.

Note: While the availability of spectroscopic data is indicated, specific peak lists and spectra are not publicly available in the searched resources. Researchers should acquire this data on their synthesized material for verification.

Applications in Drug Development and Medicinal Chemistry

Methyl 2-anilinobenzoate serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in several classes of drugs.

- **Precursor to Heterocyclic Compounds:** The 2-aminobenzoate scaffold is a common precursor for the synthesis of quinazolinones, acridones, and benzodiazepines, which are classes of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the N-phenyl group can influence the pharmacological profile of the resulting heterocyclic systems.
- **Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):** N-Aryl anthranilic acid derivatives are a well-known class of NSAIDs. While Methyl 2-anilinobenzoate itself is an ester, it can be hydrolyzed to the corresponding carboxylic acid, which is the active pharmacophore for this class of drugs. The N-phenyl group is a key structural feature for their anti-inflammatory activity.
- **Kinase Inhibitors:** The anilinobenzoate core can be found in the structure of some kinase inhibitors, which are a major class of targeted cancer therapeutics. The specific substitution patterns on both aromatic rings are crucial for the potency and selectivity of these inhibitors.

The versatility of Methyl 2-anilinobenzoate allows for further chemical modifications, such as substitutions on the aniline or benzoate rings, to generate libraries of compounds for drug discovery screening.

Caption: Applications of Methyl 2-anilinobenzoate in the synthesis of various drug classes.

Conclusion

Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its synthesis, primarily through the Ullmann condensation, provides access to a key structural motif for the development of a wide range of therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in the field of drug discovery and

development. This guide provides a foundational understanding of this important compound, serving as a starting point for further investigation and application.

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